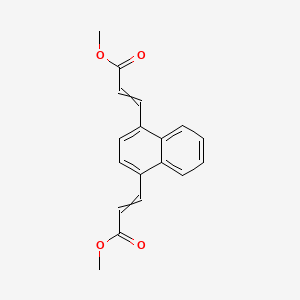
2-Propenoic acid, 3,3'-(1,4-naphthalenediyl)bis-, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 3,3’-(1,4-naphthalenediyl)bis-, dimethyl ester is a chemical compound with the molecular formula C16H12O4. It is known for its unique structure, which includes a naphthalene core and two propenoic acid ester groups. This compound is used in various scientific and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3,3’-(1,4-naphthalenediyl)bis-, dimethyl ester typically involves the esterification of 3,3’-(1,4-naphthalenediyl)bis(2-propenoic acid) with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity starting materials and controlled reaction conditions is crucial to obtain a high-quality product. The final product is often purified through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 3,3’-(1,4-naphthalenediyl)bis-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The double bonds in the propenoic acid moieties can be reduced to form saturated esters.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: 3,3’-(1,4-Naphthalenediyl)bis(2-propenoic acid)
Reduction: 3,3’-(1,4-Naphthalenediyl)bis(propanoic acid) dimethyl ester
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
2-Propenoic acid, 3,3’-(1,4-naphthalenediyl)bis-, dimethyl ester has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential as a photosensitizer in photodynamic therapy.
Industry: Utilized in the production of high-performance materials such as coatings and adhesives.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 3,3’-(1,4-naphthalenediyl)bis-, dimethyl ester depends on its application. In photodynamic therapy, for example, the compound absorbs light and generates reactive oxygen species that can damage cellular components. The molecular targets and pathways involved include the generation of singlet oxygen and other reactive intermediates that can induce cell death.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, 3,3’-(2,6-naphthalenediyl)bis-, dimethyl ester
- 2-Propenoic acid, 3,3’-(1,4-naphthalenediyl)bis-, diethyl ester
Uniqueness
2-Propenoic acid, 3,3’-(1,4-naphthalenediyl)bis-, dimethyl ester is unique due to its specific naphthalene core and ester groups, which confer distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications in materials science and medicine.
Properties
CAS No. |
356793-28-7 |
|---|---|
Molecular Formula |
C18H16O4 |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
methyl 3-[4-(3-methoxy-3-oxoprop-1-enyl)naphthalen-1-yl]prop-2-enoate |
InChI |
InChI=1S/C18H16O4/c1-21-17(19)11-9-13-7-8-14(10-12-18(20)22-2)16-6-4-3-5-15(13)16/h3-12H,1-2H3 |
InChI Key |
BYVOYQNZBPUKFI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C2=CC=CC=C12)C=CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


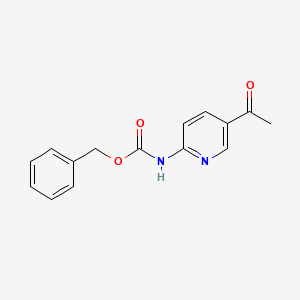
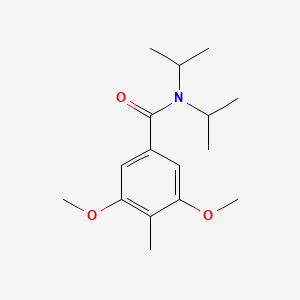
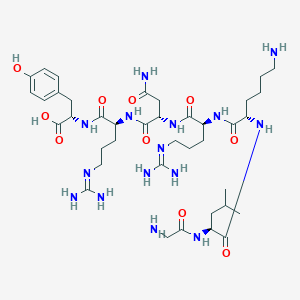
![8-Oxo-8-[(prop-2-en-1-yl)oxy]octanoate](/img/structure/B15165260.png)

![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-methylpropyl)-](/img/structure/B15165267.png)
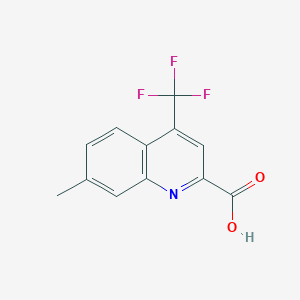
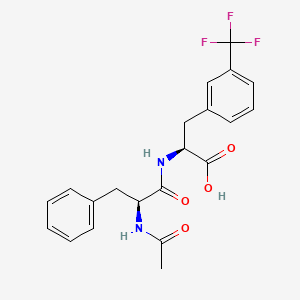
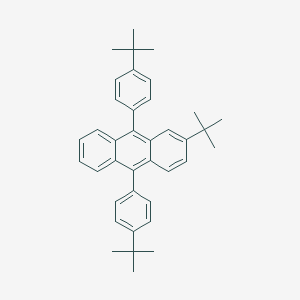
![2,2'-Methylenebis[4-methyl-3-(1-methylcyclohexyl)phenol]](/img/structure/B15165298.png)
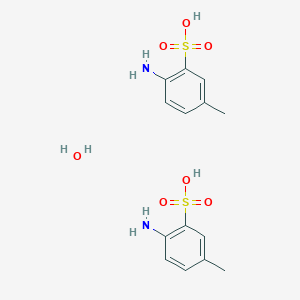
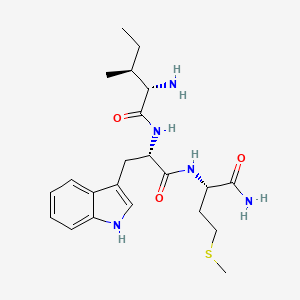
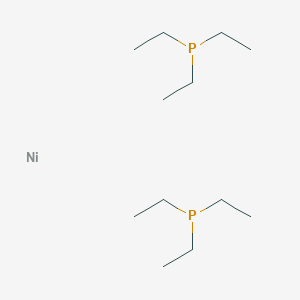
![2-Hydroxy-4-[(sulfoacetyl)oxy]benzoic acid](/img/structure/B15165315.png)
